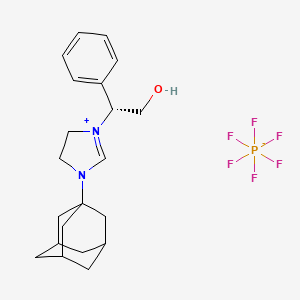

(R)-3-(Adamantan-1-yl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(Adamantan-1-yl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a useful research compound. Its molecular formula is C21H29F6N2OP and its molecular weight is 470.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-(Adamantan-1-yl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Adamantan-1-yl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-3-(Adamantan-1-yl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, drawing on diverse research studies, case studies, and relevant data.

Structural Overview

The compound features an adamantane moiety, which is known for its lipophilicity and ability to enhance the bioactivity of various derivatives. The imidazolium structure contributes to its ionic properties, potentially influencing its interaction with biological systems.

Antimicrobial Activity

Research has indicated that adamantane derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). In particular, certain adamantyl-tethered imidazo-thiadiazoles demonstrated minimum inhibitory concentrations (MICs) as low as 8.5 μM against M. tuberculosis, suggesting that modifications to the adamantane structure can enhance antimicrobial efficacy .

Anticancer Potential

Compounds with adamantane structures have also been investigated for their anticancer properties. Adamantyl isothiocyanates have been shown to inhibit the proliferation of breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 12 to 24 μM . This suggests that the incorporation of the adamantane moiety into therapeutic agents may enhance their ability to target cancer cells effectively.

Mechanistic Insights

The biological activity of (R)-3-(adamantan-1-yl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) may be attributed to its ability to interact with specific biological targets:

- Targeting Enzymes : Similar compounds have been shown to inhibit enzymes such as sterol 14α-demethylase (CYP51), which is crucial for the survival of certain pathogens .

- Induction of Apoptosis : Adamantyl derivatives have been linked to apoptotic pathways in cancer cells, indicating their potential use in cancer therapy by promoting programmed cell death through mechanisms involving caspase activation .

Data Summary

| Activity | Compound | MIC/IC50 Value | Target |

|---|---|---|---|

| Antimicrobial | Adamantyl-tethered imidazo-thiadiazoles | 8.5 μM | M. tuberculosis |

| Anticancer | Adamantyl isothiocyanates | 12–24 μM | MDA-MB-231 breast cancer cells |

| Apoptosis Induction | Adamantyl derivatives | Varies | Caspase pathways in cancer cells |

Study on Antimicrobial Activity

In a study evaluating various adamantyl derivatives against M. tuberculosis, compounds were synthesized and tested using the Alamar Blue assay. The results indicated that specific structural modifications significantly enhanced antimicrobial activity, supporting the hypothesis that the adamantane scaffold can be optimized for better efficacy against resistant strains .

Study on Anticancer Effects

Another investigation focused on the anticancer effects of adamantyl isothiocyanates on various breast cancer cell lines. The study found that increasing the length of aliphatic chains connecting adamantane to active moieties enhanced cytotoxicity, highlighting the importance of structural design in developing effective anticancer agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C21H29F6N2OP and a molecular weight of approximately 470.4 g/mol. The structure consists of an adamantane moiety, which contributes to its stability and lipophilicity, making it suitable for biological applications. The imidazolium salt form enhances its solubility in polar solvents, which is advantageous for various reactions and formulations.

Pharmaceutical Applications

-

Antiviral Activity :

- Studies have indicated that imidazolium salts exhibit antiviral properties. The specific compound may inhibit viral replication through interference with viral entry mechanisms or by modulating host cell responses. Research is ongoing to evaluate its efficacy against specific viruses.

-

Anticancer Potential :

- Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cells. The unique functional groups in (R)-3-(Adamantan-1-yl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) may enhance its interaction with cancer cell receptors, promoting selective cytotoxicity.

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to cross the blood-brain barrier due to its lipophilic nature is a critical factor in this application.

Material Science Applications

-

Ionic Liquids :

- As an imidazolium salt, it can be utilized as an ionic liquid, which has applications in green chemistry as solvents for chemical reactions that minimize environmental impact. Its thermal stability and low volatility make it suitable for various industrial processes.

-

Conductive Polymers :

- The compound can be incorporated into polymer matrices to enhance electrical conductivity, making it useful in developing advanced materials for electronic applications.

Catalytic Applications

-

Catalyst Development :

- The imidazolium structure can serve as a catalyst or catalyst precursor in organic synthesis reactions, including cross-coupling reactions and other transformations that require strong Lewis acid characteristics.

-

Facilitating Chemical Reactions :

- Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways, particularly in asymmetric synthesis where chirality is crucial.

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2R)-2-[3-(1-adamantyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-phenylethanol;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N2O.F6P/c24-14-20(19-4-2-1-3-5-19)22-6-7-23(15-22)21-11-16-8-17(12-21)10-18(9-16)13-21;1-7(2,3,4,5)6/h1-5,15-18,20,24H,6-14H2;/q+1;-1/t16?,17?,18?,20-,21?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFULMPHUNBFTOK-HIPARXCMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C(CO)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)[C@@H](CO)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29F6N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.